H-Ser-Tyr-Trp-Met-Gln-OH

Description

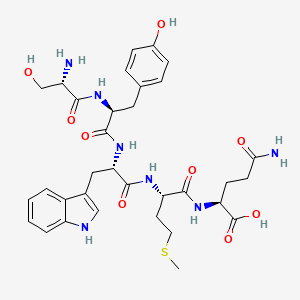

Structure

2D Structure

Properties

CAS No. |

227026-64-4 |

|---|---|

Molecular Formula |

C33H43N7O9S |

Molecular Weight |

713.8 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1 |

InChI Key |

LTVUPGAAFAYYOL-KGRAHGMMSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for H Ser Tyr Trp Met Gln Oh and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for chemically synthesizing peptides like H-Ser-Tyr-Trp-Met-Gln-OH. rsc.org The general process involves anchoring the C-terminal amino acid, in this case, Glutamine (Gln), to a solid resin. peptide.compeptide.com Subsequent amino acids (Met, Trp, Tyr, and Ser) are then added in a stepwise fashion. Each cycle of amino acid addition consists of two main reactions: the removal of a temporary protecting group from the N-terminus of the resin-bound peptide and the coupling of the next N-terminally protected amino acid. peptide.comnih.gov This cyclical process is repeated until the desired pentapeptide sequence is assembled. peptide.com The choice of protecting groups for the N-terminus and the amino acid side chains is crucial and defines the specific SPPS strategy. wikipedia.org

Fmoc/tBu Strategy in Pentapeptide Assembly

The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is a widely used orthogonal protection scheme in SPPS. nih.govacs.org The temporary N-terminal Fmoc group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org In contrast, the semi-permanent side-chain protecting groups are acid-labile, specifically designed to be cleaved by a strong acid like trifluoroacetic acid (TFA) during the final step. wikipedia.orgiris-biotech.de This orthogonality—where one type of protecting group can be removed without affecting the other—is a key advantage of the Fmoc/tBu strategy. peptide.comiris-biotech.de

For the synthesis of this compound, the following side-chain protections are typically employed within the Fmoc/tBu framework:

Serine (Ser) and Tyrosine (Tyr): The hydroxyl groups are protected with a tert-Butyl (tBu) group (Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH). iris-biotech.de

Tryptophan (Trp): The indole (B1671886) side chain is often protected with a tert-Butoxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) to prevent modification during the final acid-mediated cleavage. peptide.comiris-biotech.de

Glutamine (Gln): The side-chain amide can be protected with a Trityl (Trt) group (Fmoc-Gln(Trt)-OH) to prevent dehydration and other side reactions during activation. thermofisher.comacs.org

Methionine (Met): Methionine is often used without side-chain protection, but its thioether group is susceptible to oxidation. Careful control of conditions and the use of scavengers during final cleavage are necessary. peptide.com

The assembly starts with a resin pre-loaded with Fmoc-Gln(Trt)-OH, or by coupling it to a suitable resin like Wang or 2-chlorotrityl chloride (2-CTC) resin. peptide.comcreative-peptides.com The synthesis proceeds through repeated cycles of Fmoc-deprotection with piperidine/DMF followed by the coupling of the next Fmoc-protected amino acid until the full H-Ser(tBu)-Tyr(tBu)-Trp(Boc)-Met-Gln(Trt)-resin sequence is assembled.

Boc/Bzl Strategy Considerations for Amino Acid Protection

An alternative to the Fmoc/tBu approach is the original Boc/Benzyl (Boc/Bzl) strategy. iris-biotech.deseplite.com In this scheme, the temporary N-terminal protecting group is the acid-labile tert-Butoxycarbonyl (Boc) group, which is removed with a moderately strong acid like TFA. peptide.comseplite.com The semi-permanent side-chain protecting groups are typically Benzyl (Bzl) based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal in the final cleavage step. wikipedia.orgseplite.com

While the Boc/Bzl strategy is not fully orthogonal because both protecting groups are acid-labile, the difference in acid lability allows for its practical use. peptide.compeptide.com This method remains valuable, particularly for reducing peptide aggregation during synthesis. wikipedia.org

For the this compound sequence, the Boc/Bzl strategy would involve these protecting groups:

Serine (Ser) and Tyrosine (Tyr): The hydroxyl groups are protected by Benzyl (Bzl) ethers (Boc-Ser(Bzl)-OH, Boc-Tyr(Bzl)-OH). iris-biotech.de

Tryptophan (Trp): The indole nitrogen is protected with a Formyl (For) group (Boc-Trp(For)-OH) to prevent side reactions. peptide.comiris-biotech.de

Glutamine (Gln): Gln is typically used without side-chain protection in this strategy.

Methionine (Met): Met is also used without side-chain protection.

The synthesis begins with a Boc-Gln-OH attached to a suitable resin, such as a Merrifield resin. seplite.com Each cycle involves deprotection of the Boc group with TFA, neutralization of the resulting ammonium (B1175870) salt with a base like diisopropylethylamine (DIEA), and coupling of the next Boc-protected amino acid. peptide.comseplite.com

Optimization of Peptide Coupling Efficiency

The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain is the cornerstone of SPPS. jpt.com Achieving high coupling efficiency at every step is critical, as incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide. americanpeptidesociety.orggyrosproteintechnologies.com For a 70-amino acid peptide, even a 99% yield at each step results in a final theoretical yield of only 24%. gyrosproteintechnologies.com

To facilitate peptide bond formation, the carboxylic acid group of the incoming amino acid must be activated. uniurb.it This is achieved using coupling reagents. These reagents react with the protected amino acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. peptide.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. jpt.combachem.com Additives are often used in conjunction with coupling reagents to improve reaction rates and, crucially, to suppress racemization of the activated amino acid. peptide.comglobalresearchonline.net

Table 1: Common Coupling Reagents and Additives in SPPS

| Class | Reagent | Full Name | Additive | Notes |

|---|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, OxymaPure | One of the original reagents; byproduct is an insoluble urea. bachem.comglobalresearchonline.net |

| DIC | N,N'-Diisopropylcarbodiimide | HOBt, OxymaPure | Byproduct is a soluble urea, easier to remove. peptide.com | |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt, OxymaPure | Water-soluble, often used in solution-phase synthesis. jpt.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | - | Contains HOBt moiety; highly efficient. americanpeptidesociety.orgbachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Contains HOAt moiety; excellent for difficult couplings. creative-peptides.comjpt.com | |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | - | Similar to HBTU, well-suited for standard couplings. bachem.com | |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - | Based on OxymaPure; considered a safer and "greener" alternative. bachem.comacs.org | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | High coupling efficiency with low racemization risk. jpt.combachem.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - | One of the early onium salts, highly efficient but produces a carcinogenic byproduct. peptide.combachem.com | |

| Additives | HOBt | 1-Hydroxybenzotriazole | - | Classic racemization suppressant. creative-peptides.comglobalresearchonline.net |

| HOAt | 1-Hydroxy-7-azabenzotriazole | - | More reactive than HOBt, enhances coupling efficiency. creative-peptides.com |

Data sourced from multiple references. creative-peptides.comjpt.comamericanpeptidesociety.orgpeptide.combachem.comglobalresearchonline.netacs.org

For the synthesis of this compound, a highly efficient reagent such as HATU or HBTU would be a suitable choice to ensure high yields, especially if any difficult couplings are encountered. creative-peptides.comamericanpeptidesociety.org

To ensure that each coupling reaction proceeds to completion, qualitative or quantitative monitoring tests can be performed. This is a critical step to avoid the accumulation of deletion peptides. peptide.comnih.gov If a test indicates an incomplete reaction, a second coupling can be performed before proceeding to the next deprotection step. peptide.com

Table 2: Methods for Monitoring SPPS Reactions

| Method | Principle | Indication of Incomplete Coupling | Notes |

|---|---|---|---|

| Kaiser Test (Ninhydrin) | Ninhydrin (B49086) reacts with primary amines to produce an intense blue color. | Blue beads/solution. | Most common method. Does not work for secondary amines like proline, which gives a reddish-brown color. peptide.com |

| Isatin Test | Isatin reacts with secondary amines to produce a blue color. | Blue beads. | Used specifically to check for free N-terminal proline. peptide.com |

| Chloranil Test | Chloranil reacts with both primary and secondary amines. | Blue beads. | An alternative to the Isatin test for proline. peptide.com |

| Trinitrobenzenesulfonic acid (TNBSA) Test | TNBSA reacts with primary amines to form a colored product. | Positive colorimetric result. | Can be used for N-terminal proline. peptide.com |

| Instrumental Analysis | Real-time monitoring of physical properties of the reaction solution. | Plateau in signal (e.g., conductivity, refractive index) indicates reaction completion. | Allows for automated, data-rich monitoring and optimization. acs.orgnih.govrsc.org |

Data sourced from multiple references. acs.orgpeptide.comnih.govrsc.org

Selection of Coupling Reagents and Additives

Peptide Cleavage and Deprotection Techniques

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.comnih.gov The choice of cleavage reagent depends on the synthetic strategy (Fmoc/tBu or Boc/Bzl) and the amino acid composition of the peptide. nih.gov

For peptides synthesized using the Fmoc/tBu strategy , cleavage is typically performed with a high concentration of TFA (e.g., 95%). thermofisher.com However, the reactive carbocations generated during the removal of tBu-based protecting groups can cause unwanted modifications to sensitive residues. peptide.com To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. thermofisher.com

Given the presence of Trp and Met in the this compound sequence, the selection of scavengers is particularly important:

Tryptophan (Trp): The indole ring can be modified by tert-butyl cations.

Methionine (Met): The thioether can be oxidized.

Tyrosine (Tyr): The phenol (B47542) ring can also be alkylated.

A common cleavage cocktail for peptides containing these sensitive residues is Reagent K . peptide.com

Table 3: Common Cleavage Cocktails for Fmoc/tBu Strategy | Reagent Cocktail | Composition | Purpose | | :--- | :--- | :--- | | TFA / H₂O / TIS | 95% / 2.5% / 2.5% | General purpose; TIS scavenges carbocations. | | Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% | Powerful cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. peptide.com | | Reagent R | TFA / Thioanisole / EDT / Anisole | 90% / 5% / 3% / 2% | Recommended for sequences containing Arg(Pmc/Mtr), Trp, Met, Cys. thermofisher.com |

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol. Data sourced from references peptide.comthermofisher.com.

For peptides synthesized using the Boc/Bzl strategy , cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comthermofisher.com These are highly corrosive and hazardous reagents that require specialized equipment for safe handling. wikipedia.orgthermofisher.com

Acid-Mediated Cleavage (e.g., Trifluoroacetic Acid)

In modern peptide synthesis, particularly utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the final cleavage and deprotection are most commonly achieved using strong acid treatment. Trifluoroacetic acid (TFA) is the reagent of choice for this purpose. thermofisher.com During this process, the peptidyl resin is treated with a TFA "cocktail," which is a mixture of TFA and various additives. The highly acidic environment protonates and breaks the bond linking the peptide to the solid support and also cleaves the acid-labile protecting groups from the amino acid side chains. thermofisher.comthermofisher.com

The process is essentially an acid-catalyzed equilibrium, and for efficient cleavage from the resin, it is crucial to continually remove the detached peptide. While TFA is effective, the conditions can be harsh, and treatment with liquid-phase TFA can lead to cleavage at other sites within the peptide, such as the C-terminal side of aspartic acid. nih.gov The duration of TFA exposure is a critical parameter; short deprotection times (under four hours) are generally recommended to minimize side reactions like the cyclization of N-terminal glutamine to pyroglutamic acid. thermofisher.com

Role of Scavengers in Side Chain Deprotection

During acid-mediated cleavage, the removal of protecting groups (like t-butyl from Tyr and Gln) generates highly reactive cationic species, most notably the tert-butyl cation. thermofisher.com These electrophilic carbocations can react with nucleophilic residues within the peptide sequence, such as the indole ring of Tryptophan, the thioether of Methionine, and the phenolic ring of Tyrosine. researchgate.net This can lead to unwanted modifications and significantly reduce the yield of the desired peptide.

To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail. thermofisher.com These scavengers act as traps for the reactive cations. thermofisher.com The selection of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com For a peptide like this compound, a carefully chosen scavenger mixture is essential.

| Scavenger | Target Amino Acid(s) & Side Reactions | Function |

| Water (H₂O) | Tryptophan | Reduces Trp side reactions. A common component in many cocktails. nih.gov |

| Triisopropylsilane (TIS) | Tryptophan, Tyrosine, Cysteine | An effective, non-odorous scavenger that quenches cations liberated from Trt groups and is particularly useful for peptides with Arg(Pmc) and Trp(Boc). |

| Thioanisole | Methionine, Arginine | Accelerates the removal of protecting groups like Pmc from Arginine and helps prevent Met oxidation. peptide.com It can also help avoid modification of tryptophan residues. peptide.com |

| 1,2-Ethanedithiol (EDT) | Methionine, Tryptophan | Suppresses methionine oxidation. However, prolonged exposure can lead to dithioketal formation on tryptophan residues. |

| Phenol | Tyrosine, Tryptophan | Believed to offer some protection to Tyr and Trp residues. |

| Dimethyl Sulfide (B99878) (DMS) | Methionine | Can be added to cleavage cocktails to prevent methionine oxidation. acs.org |

Minimization of Side Reactions during Cleavage (e.g., Methionine Oxidation, Tryptophan Modification)

The presence of Methionine and Tryptophan in the this compound sequence makes it particularly susceptible to side reactions during cleavage.

Methionine Oxidation: The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167) during the acidic cleavage step. thermofisher.combiotage.com This oxidation can be minimized by working under an inert atmosphere, using peroxide-free solvents for precipitation, and including specific scavengers in the cleavage cocktail. Additives like dimethyl sulfide (DMS) and ammonium iodide have been shown to significantly reduce or eliminate the formation of methionine sulfoxide. biotage.com Reagent H, a cocktail containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, DMS, and ammonium iodide, was specifically designed to prevent Met oxidation. acs.orgpeptide.com

Tryptophan Modification: The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by carbocations generated during deprotection. thermofisher.com It can also be modified by sulfonyl protecting groups released from arginine residues, if present. peptide.compeptide.com The most effective way to prevent these side reactions is to use an acid-labile protecting group on the indole nitrogen itself, such as the Boc (tert-butyloxycarbonyl) group (Fmoc-Trp(Boc)-OH). This strategy largely eliminates the need for complex and malodorous scavenger cocktails. When Trp is unprotected, cleavage cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) or Reagent R (TFA/thioanisole/EDT/anisole) are often used to suppress modification. nih.gov

Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable strategy, particularly for the large-scale production of short to medium-length peptides. sci-hub.senih.gov Its main advantage is the ability to purify intermediates at each step, ensuring high purity of the final product. nih.govthermofisher.com

Fragment Condensation Strategies

The classical approach to synthesizing longer peptides in solution is through fragment condensation. nih.govspringernature.com In this method, shorter, protected peptide fragments are synthesized individually and then coupled together in solution to form the full-length peptide. nih.govthieme-connect.com This approach combines the benefits of solution synthesis (purification of intermediates) with a more manageable, stepwise assembly of larger molecules. thieme-connect.com For the synthesis of this compound, one could envision synthesizing two or three smaller fragments (e.g., H-Ser-Tyr-OH and H-Trp-Met-Gln-OH) and then coupling them.

Convergent Synthesis Approaches

Convergent synthesis is a powerful alternative to linear, stepwise synthesis. aiche.org This strategy involves the synthesis of several peptide fragments that are then joined together. oup.com It often combines the efficiency of solid-phase synthesis for creating the initial fragments with the purification advantages of solution-phase chemistry for the final coupling steps. aiche.org This approach can significantly reduce the accumulation of deletion impurities that can plague long, linear solid-phase syntheses. aiche.org The fragments are typically fully protected, purified, and then condensed either in solution or on a solid support to yield the target peptide. oup.commdpi.com

| Synthesis Strategy | Description | Key Advantages |

| Linear Synthesis | Amino acids are added one by one from the C-terminus to the N-terminus. | Straightforward and easily automated. |

| Fragment Condensation | Pre-synthesized protected peptide fragments are coupled together in solution. | Allows for purification of intermediate fragments, leading to higher final purity. nih.gov |

| Convergent Synthesis | Combines SPPS and solution-phase methods; fragments are made on a solid support, then purified and coupled in solution. aiche.org | Reduces synthesis impurities, may use less solvent, and simplifies purification of the final product. aiche.org |

Chemoenzymatic and Chemical Ligation Methods

To overcome the limitations of purely chemical synthesis, especially for very long peptides and proteins, hybrid methods have been developed that offer greater efficiency and selectivity.

Chemoenzymatic Peptide Synthesis (CEPS): This method utilizes enzymes, typically proteases like chymotrypsin (B1334515) or papain, to catalyze the formation of peptide bonds. nih.govnih.govinternationalscholarsjournals.com The key advantages are the mild reaction conditions (aqueous environment, neutral pH) and the high stereoselectivity, which prevents racemization. nih.govnih.gov CEPS can be performed in two ways: equilibrium-controlled or kinetically-controlled synthesis. nih.gov In the kinetically controlled approach, which is more common, the enzyme acts as a transferase, moving an acyl group from a donor to a nucleophile through an acyl-enzyme intermediate. internationalscholarsjournals.com Given that chymotrypsin shows strong specificity for aromatic amino acids like Tyrosine and Tryptophan, it could potentially be used in a chemoenzymatic strategy for synthesizing fragments of this compound. internationalscholarsjournals.com

Chemical Ligation: This term describes the chemoselective condensation of unprotected peptide segments in aqueous solution. wikipedia.org The most prominent of these methods is Native Chemical Ligation (NCL) . nih.govmdpi.com NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govmdpi.com The reaction proceeds through a thioester-linked intermediate that spontaneously rearranges via an S-to-N acyl shift to form a native amide bond at the ligation site. mdpi.comscispace.com This powerful technique allows for the total synthesis of large proteins that are beyond the reach of standard SPPS. nih.govscispace.com While the canonical NCL reaction requires a cysteine at the ligation junction, various extensions of the method have been developed to expand the range of possible ligation sites. scispace.com

Enzymatic Peptide Bond Formation

Enzymatic peptide synthesis represents a powerful alternative to purely chemical methods, harnessing the high specificity and efficiency of enzymes to catalyze the formation of peptide bonds. thieme-connect.de This approach offers significant advantages, including stereospecificity (avoiding racemization), regioselectivity, and the ability to work under mild, aqueous conditions, often without the need for side-chain protecting groups. thieme-connect.deresearchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific, non-hydrolytic conditions. This process can be controlled thermodynamically or kinetically. thieme-connect.de

For the synthesis of this compound or its analogous fragments, a ligase enzyme could be employed to couple smaller, pre-synthesized peptide segments. For instance, a dipeptide fragment like H-Ser-Tyr-OH could be coupled to a tripeptide such as H-Trp-Met-Gln-OH. The enzyme ensures that the bond forms correctly between the C-terminus of the first fragment and the N-terminus of the second, without side reactions involving the reactive side chains of Tyr, Trp, or Gln. bachem.com

Recent advancements have identified and engineered specific ligases, such as variants of subtilisin, for highly efficient peptide fragment condensation. google.comgoogle.com Patents describe the synthesis of complex peptides like GLP-1 analogues through the enzymatic coupling of large, unprotected fragments. For example, a process might involve coupling a C-terminal ester fragment with a peptide nucleophile that has a free N-terminus. google.com One documented strategy involves the enzymatic ligation of a fragment with the sequence H-Ser-Tyr-Leu-Glu-Gly-Gln-... to another peptide segment, showcasing the applicability of this method to sequences containing the Ser-Tyr-...-Gln motif. google.com

Another enzymatic approach involves macrocyclases, which are enzymes that naturally produce cyclic peptides. While the target compound is linear, the underlying mechanism of enzyme-catalyzed amide bond formation is relevant. These enzymes recognize specific sequences to cleave and subsequently form an acyl-enzyme intermediate, which is then resolved by an intramolecular amine to form the peptide bond. rsc.org This highlights the precision of enzymatic catalysis in peptide chemistry.

Table 2: Characteristics of Enzymatic Peptide Ligation

| Characteristic | Description | Relevance to Peptide Synthesis |

| Catalyst | Enzymes, typically proteases (e.g., subtilisin, thermolysin) or engineered ligases. thieme-connect.degoogle.com | Provides high catalytic efficiency and turnover under mild conditions. |

| Specificity | High stereo- and regioselectivity. | Prevents racemization and side-chain modifications, leading to higher purity products. thieme-connect.de |

| Reaction Conditions | Mild, typically in aqueous buffers at or near neutral pH. | Environmentally friendly and compatible with sensitive functional groups. |

| Protecting Groups | Often requires minimal or no side-chain protection. thieme-connect.de | Reduces the number of synthetic steps and potential for side reactions associated with protection/deprotection. |

| Substrate Scope | Dependent on the specific enzyme used. Some enzymes have broad substrate tolerance, while others are highly specific. rsc.orggoogle.com | The choice of enzyme is critical and must be compatible with the C- and N-terminal amino acids at the ligation site. |

| Key Advantage | "Green" chemistry approach with high selectivity and yields for complex peptides. | Offers a sustainable and efficient method for producing high-purity peptides. |

Structure Activity Relationship Sar Investigations of H Ser Tyr Trp Met Gln Oh

Conformational Determinants within Pentapeptide Sequences

Influence of Serine, Tyrosine, Tryptophan, Methionine, and Glutamine on Secondary Structure

The secondary structure of a peptide refers to regular, repeating local structures, such as α-helices and β-sheets, stabilized by hydrogen bonds. uomustansiriyah.edu.iq While short, flexible peptides may not always adopt stable secondary structures in solution, the inherent propensities of their amino acids can favor certain conformations. pnas.org The amino acid composition of H-Ser-Tyr-Trp-Met-Gln-OH suggests a predisposition for specific structural motifs.

Serine (Ser): As a small, polar amino acid, serine's hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to stabilize turns or helical structures and interact favorably with the aqueous environment. acs.org

Tyrosine (Tyr): The large, aromatic side chain of tyrosine is hydrophobic but also contains a hydroxyl group capable of hydrogen bonding. researchgate.net Its bulkiness can influence packing and its aromatic ring can participate in π-stacking interactions, often favoring extended or β-strand conformations.

Methionine (Met): Methionine is a nonpolar, hydrophobic amino acid with a flexible side chain containing a thioether group. pnas.org Its flexibility allows it to adapt to various structural environments, and it is often found within α-helices.

Glutamine (Gln): Glutamine is a polar amino acid with a side chain amide group that can act as a hydrogen bond donor and acceptor. fccc.edu This makes it a strong contributor to the stability of α-helices and β-sheets.

Collectively, the presence of large aromatic residues (Tyr, Trp), flexible hydrophobic residues (Met), and polar, hydrogen-bonding residues (Ser, Gln) suggests that the peptide this compound likely explores a range of conformations, possibly including turn-like structures and regions of local helical or extended character, depending on its environment. nih.govresearchgate.net

Role of Peptide Bond Rotational Flexibility

The peptide backbone is composed of a repeating series of nitrogen, α-carbon (Cα), and carbonyl carbon atoms. libretexts.org While the peptide bond itself is rigid and planar due to resonance, which gives it partial double-bond character, rotation can occur around the N-Cα (phi, φ) and Cα-C (psi, ψ) single bonds. msu.educreative-peptides.comfiveable.me This rotational freedom is the primary source of conformational flexibility in a peptide chain. pearson.com

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The final conformation of a peptide is stabilized by a network of non-covalent intramolecular interactions.

Hydrogen Bonding: Intramolecular hydrogen bonds are critical for stabilizing defined secondary structures. uomustansiriyah.edu.iqmdpi.com In this compound, several possibilities for such bonds exist. The side chains of Serine, Tyrosine, and Glutamine can form hydrogen bonds with each other or with the peptide backbone. researchgate.net For example, a hydrogen bond between the side-chain hydroxyl of Serine and the backbone carbonyl of a nearby residue could stabilize a β-turn. acs.org

Steric Effects: The size and shape of the amino acid side chains create steric effects that influence the peptide's fold. The large aromatic side chains of Tryptophan and Tyrosine occupy significant space and will sterically clash if forced too close together, limiting the possible backbone conformations. researchgate.net

Hydrophobic Interactions: The nonpolar side chains of Tyrosine, Tryptophan, and Methionine tend to avoid contact with water. In an aqueous environment, these residues may cluster together, forming a hydrophobic core that helps to stabilize a folded conformation.

Systematic Amino Acid Substitutions and Their Impact on Function

To probe the functional importance of each amino acid in a peptide, researchers employ systematic substitution strategies. These methods help to identify which residues are critical for activity and which can be modified without significant loss of function.

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's function, such as receptor binding or enzymatic activity. uci.educreative-biolabs.com In this method, each amino acid residue is systematically replaced one at a time with alanine. rapidnovor.com The small, chemically inert methyl side chain of alanine removes the original side chain's functionality beyond the β-carbon without significantly altering the backbone conformation. creative-biolabs.comrapidnovor.com A significant drop in activity upon substitution indicates that the original residue is critical for function.

While specific experimental data for this compound is not publicly available, a hypothetical alanine scan can illustrate the principle. The results would likely highlight the importance of the aromatic and functional residues.

Table 1: Illustrative Alanine Scanning Mutagenesis of this compound

| Original Peptide | Substituted Analog | Original Residue Property | Hypothetical Impact on Function (e.g., Receptor Binding Affinity) | Rationale |

|---|---|---|---|---|

| This compound | H-Ala -Tyr-Trp-Met-Gln-OH | Polar, H-bonding | Moderate decrease | Loss of a key hydrogen bond donor/acceptor may slightly reduce binding affinity. |

| This compound | H-Ser-Ala -Trp-Met-Gln-OH | Aromatic, H-bonding, Hydrophobic | Significant decrease | Removal of the bulky aromatic ring and hydroxyl group disrupts key hydrophobic and/or hydrogen bonding interactions. |

| This compound | H-Ser-Tyr-Ala -Met-Gln-OH | Aromatic, H-bonding, Hydrophobic | Major decrease | Loss of the large indole (B1671886) side chain, likely critical for hydrophobic or π-stacking interactions with a receptor. |

| This compound | H-Ser-Tyr-Trp-Ala -Gln-OH | Hydrophobic, Flexible | Minor to moderate decrease | The flexible hydrophobic side chain may contribute to van der Waals contacts; its loss is less impactful than aromatic groups. |

| This compound | H-Ser-Tyr-Trp-Met-Ala -OH | Polar, H-bonding | Moderate decrease | Removal of the side-chain amide group disrupts potential hydrogen bonds crucial for stabilizing the bound conformation. |

D-Amino Acid Incorporations and Stereochemical Effects

Proteins and peptides in eukaryotes are composed almost exclusively of L-amino acids. unc.edu Substituting one or more of these with their D-amino acid stereoisomers is a powerful strategy in peptide design. nih.gov This modification can have profound effects on the peptide's structure and function.

The primary benefit of D-amino acid incorporation is enhanced stability against degradation by proteases, which are chiral enzymes that typically recognize only L-amino acid substrates. thieme-connect.com From a structural standpoint, introducing a D-amino acid can dramatically alter the peptide's conformation. A single D-amino acid can disrupt or reverse the direction of a secondary structure like an α-helix or promote the formation of specific types of β-turns that are not favored with all L-amino acids. nih.gov This can lead to altered receptor binding affinity and specificity.

Non-Canonical Amino Acid Replacements

The introduction of non-canonical amino acids (ncAAs) is a powerful strategy in medicinal chemistry to enhance peptide properties such as stability, potency, and receptor selectivity. nih.gov For the peptide this compound, several positions are amenable to substitution with ncAAs to probe and improve its biological function.

One key target for modification is the methionine (Met) residue, which is susceptible to oxidation. Replacing Met with non-oxidizable isosteres like norleucine (Nle) or methoxinine (Mox) can improve the peptide's stability without significantly altering its steric profile. researchgate.netethz.ch Studies on other peptides have shown that a Met to Nle substitution can preserve biological activity by maintaining the side chain length important for hydrophobic interactions. ethz.ch Methoxinine, being electronically more similar to methionine, represents another viable alternative. researchgate.netethz.ch

The aromatic residues, Tyrosine (Tyr) and Tryptophan (Trp), are also prime candidates for ncAA substitution. Modifications to the aromatic rings, such as fluorination, can alter electronic properties and improve binding affinity. mdpi.com For instance, the replacement of Trp with other bulky, bicyclic aromatic amino acids like β-(1-naphthyl)alanine has been shown to maintain activity in some cyclic pentapeptides. amazonaws.com The introduction of β-substituted amino acids at the Tyr or Trp position could also constrain the peptide's conformation, potentially leading to enhanced activity. nih.gov

The hydrophilic Serine (Ser) residue could be replaced with other hydroxy-containing ncAAs or glycosylated amino acids to modulate solubility and pharmacokinetic properties. The table below summarizes potential non-canonical amino acid replacements and their expected impact on the properties of this compound analogs.

| Position | Original Residue | Non-Canonical Replacement | Rationale for Replacement | Potential Impact |

| 1 | Serine (Ser) | Homoserine | Modify hydrophilicity and backbone conformation. | Altered solubility and receptor interaction. |

| 2 | Tyrosine (Tyr) | p-F-Phenylalanine | Enhance binding affinity through altered electronics. | Increased potency. |

| 3 | Tryptophan (Trp) | 1-Naphthylalanine | Increase hydrophobicity and steric bulk. | Modified receptor selectivity and affinity. |

| 4 | Methionine (Met) | Norleucine (Nle) | Prevent oxidation. | Increased chemical stability. |

| 4 | Methionine (Met) | Methoxinine (Mox) | Prevent oxidation while maintaining electronic similarity. | Increased stability with retained activity. |

| 5 | Glutamine (Gln) | Pyroglutamic acid | Increase resistance to exopeptidases. | Enhanced in vivo half-life. |

Positional Effects of Specific Residues (N-terminal vs. C-terminal)

The N-terminus, with its free amino group, is a common site for modification to enhance stability against aminopeptidases. frontiersin.org Acetylation of the N-terminal serine, for example, can neutralize the positive charge and may influence the peptide's secondary structure and binding characteristics. frontiersin.org Studies on other peptides have shown that N-terminal modifications can significantly impact biological activity. mdpi.com

The C-terminus, with its free carboxyl group, is susceptible to degradation by carboxypeptidases. Amidation of the C-terminal glutamine is a common strategy to increase peptide stability by mimicking the structure of many naturally occurring bioactive peptides. This modification removes the negative charge and can enhance receptor interaction and membrane permeability.

The relative positioning of the aromatic residues, Tyr and Trp, is also critical. Studies on dipeptides have shown that the antioxidant activity of Tyr- and Trp-containing peptides can be influenced by their position. For instance, dipeptides with Tyr or Trp at the N-terminus often exhibit stronger antioxidant activities than those with these residues at the C-terminus. mdpi.com While this compound is a pentapeptide, the principle that the electronic and steric environment of these residues is position-dependent likely holds true. The table below illustrates the potential effects of terminal modifications and residue positioning.

| Modification/Position | Description | Potential Effect on Activity | Reference |

| N-terminal Acetylation | Capping the N-terminal amine of Serine. | Increased stability against aminopeptidases, altered binding affinity. | frontiersin.org |

| C-terminal Amidation | Converting the C-terminal carboxyl of Glutamine to an amide. | Increased stability against carboxypeptidases, enhanced receptor interaction. | |

| Tyr at Position 2 | N-terminal to Trp, Met, and Gln. | Influences the electronic environment of neighboring residues, contributing to overall activity. | mdpi.com |

| Trp at Position 3 | Central position, flanked by Tyr and Met. | Key hydrophobic and aromatic interactions, its activity is influenced by adjacent residues. | mdpi.com |

Hydrophobicity and Hydrophilicity Contributions to Activity

The balance between hydrophobic and hydrophilic characteristics is a determining factor in the biological activity of many peptides. nih.govmdpi.com In this compound, this balance is dictated by the combination of its constituent amino acids.

Hydrophobic Contributions: Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met) provide the main hydrophobic character to the peptide. The aromatic side chains of Tyr and Trp, and the thioether side chain of Met, can engage in hydrophobic interactions, which are often crucial for receptor binding and membrane translocation. mdpi.comnih.gov The hydrophobicity of a peptide is known to correlate with its ability to disrupt cell membranes and can influence its mechanism of action. nih.gov However, excessive hydrophobicity can lead to poor solubility and non-specific binding. nih.gov

The interplay between the hydrophilic and hydrophobic residues in this compound is therefore critical. The hydrophilic ends likely facilitate its transport in biological fluids, while the central hydrophobic core is probably essential for its specific biological interactions. The following table provides a summary of the hydrophobicity and hydrophilicity of the constituent amino acids and their likely contribution to the peptide's activity.

| Residue | Classification | Hydrophobicity/Hydrophilicity Contribution | Potential Role in Activity |

| Serine (Ser) | Hydrophilic | Contributes to water solubility through its hydroxyl group. | Facilitates interaction with aqueous environments and polar surfaces. |

| Tyrosine (Tyr) | Amphipathic/Aromatic | Provides a hydrophobic surface for binding and can also engage in hydrogen bonding. | Important for receptor recognition and binding affinity. |

| Tryptophan (Trp) | Hydrophobic/Aromatic | The large indole ring offers a significant hydrophobic surface. | Crucial for hydrophobic interactions within binding pockets. |

| Methionine (Met) | Hydrophobic | The thioether side chain contributes to the overall hydrophobicity. | Involved in hydrophobic interactions and can be a site for oxidation. |

| Glutamine (Gln) | Hydrophilic | The amide side chain is polar and can form hydrogen bonds. | Contributes to solubility and specific polar interactions. |

Mechanistic Elucidation of H Ser Tyr Trp Met Gln Oh S Biological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of peptides is largely influenced by their amino acid composition and sequence. nih.govnih.gov The presence of specific residues with redox-active side chains is a key determinant of a peptide's ability to neutralize free radicals. In the case of H-Ser-Tyr-Trp-Met-Gln-OH, the tyrosine, tryptophan, and methionine residues are of particular importance.

Electron and Hydrogen Transfer Capabilities of Tyrosine and Tryptophan Residues

The aromatic amino acids tyrosine and tryptophan are well-established as potent free radical scavengers. researchgate.netnih.gov Their antioxidant activity stems from the ability of their phenolic (in tyrosine) and indole (B1671886) (in tryptophan) groups to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govresearchgate.net This process can occur through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the hydroxyl group of tyrosine or the indole N-H group of tryptophan donates a hydrogen atom to a free radical, thereby quenching its reactivity. researchgate.net Peptides containing tyrosine are known to exhibit antioxidant activity primarily through this mechanism. researchgate.net

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the aromatic ring to the free radical. researchgate.net Peptides containing tryptophan can act via the SET mechanism. researchgate.net

The position of these amino acids within the peptide sequence can also influence their antioxidant efficacy. Studies on dipeptides have shown that having Tyr or Trp at the N-terminus can lead to stronger antioxidant activities compared to a C-terminal position. researchgate.net The surrounding amino acid residues can also impact their activity through steric hindrance and electronic effects. researchgate.netmdpi.com

Synergistic and Antagonistic Interactions among Amino Acid Side Chains in Redox Chemistry

The antioxidant activity of a peptide is not merely the sum of the activities of its individual amino acid residues; interactions between the side chains can lead to synergistic or antagonistic effects. mdpi.com

Synergism: A synergistic effect occurs when the combined antioxidant activity of the peptide is greater than the sum of its individual residues. This can happen through intramolecular electron transfer, where one residue regenerates another after it has been oxidized. For instance, a tyrosine residue can donate an electron to a tryptophan radical, thereby regenerating the tryptophan and transferring the radical to the tyrosine. mdpi.com The presence of methionine in proximity to tryptophan has also been shown to lower the reduction potential of the tryptophan radical, potentially enhancing its reactivity in certain contexts. acs.org

Enzyme Inhibition and Modulation Mechanisms

Peptides can act as modulators of enzyme activity through various mechanisms, including direct inhibition at the active site or allosteric regulation at a distant site. The sequence and structure of this compound suggest it could potentially interact with enzymes in several ways.

Active Site Interactions and Substrate Mimicry

Peptides can inhibit enzymes by binding to their active site, preventing the natural substrate from binding. This is often achieved through substrate mimicry, where the peptide's structure resembles that of the enzyme's substrate. biorxiv.orgnih.gov The amino acid side chains of the peptide can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the residues in the enzyme's active site. acs.orgmdpi.com For example, peptides containing aromatic residues like tyrosine and tryptophan can participate in key interactions within the active sites of certain enzymes. nih.gov The design of peptide inhibitors often involves creating sequences that mimic the binding motifs of natural substrates or inhibitors. nih.gov

Allosteric Regulation by Peptide Binding

Allosteric regulation occurs when a molecule binds to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This binding can either enhance or inhibit the enzyme's function. Peptides can act as allosteric regulators by binding to specific allosteric sites on an enzyme. biorxiv.org This binding event can trigger a cascade of conformational changes that propagate through the protein structure to the active site, ultimately affecting its catalytic efficiency. pnas.org The binding of a peptide to an allosteric site is governed by the specific interactions between the peptide's amino acid residues and the residues of the allosteric pocket.

Molecular Recognition and Binding Dynamics

The biological activity of the pentapeptide this compound is fundamentally governed by its ability to recognize and bind to specific biological targets, such as protein receptors or enzyme active sites. This molecular recognition is a highly specific process driven by a concert of non-covalent interactions, and its dynamics are dictated by the peptide's structural flexibility and the chemical properties of its constituent amino acid residues.

Peptide-Protein Interaction Interfaces

Serine (Ser): The N-terminal serine residue, with its hydroxyl (-OH) group, is capable of acting as both a hydrogen bond donor and acceptor. nih.gov This allows it to form specific hydrogen bonds with polar residues or the peptide backbone of a target protein, often on the protein's exterior. nih.gov In the context of an active site, serine's hydroxyl group can also act as a nucleophile. rsc.org

Tyrosine (Tyr) and Tryptophan (Trp): These adjacent aromatic residues are critical for molecular recognition and often form "hot spots" that contribute a significant portion of the binding energy in protein-protein interactions. trinity.edutrinity.edu The large, hydrophobic surface areas of the tyrosine and tryptophan side chains are predisposed to engage in multiple, favorable interactions:

Hydrophobic and Van der Waals Interactions: The aromatic rings of both Tyr and Trp can be buried in hydrophobic pockets of a receptor, displacing water molecules and contributing favorably to the binding energy. trinity.edu

π-π Stacking: The aromatic rings can stack with other aromatic residues (like Phe, Tyr, or Trp) in the binding partner, an interaction crucial for protein structure and ligand binding. nih.govnih.gov

Cation-π Interactions: The electron-rich π-systems of Tyr and particularly Trp can form strong, non-covalent bonds with cationic groups, such as the side chains of lysine (B10760008) or arginine residues in a receptor. nih.govgoogle.com Statistical analyses and computational studies indicate that tryptophan generally provides a more favorable cation-π interaction than tyrosine due to its larger surface area and greater electrostatic potential. google.com

Hydrogen Bonding: The hydroxyl group of tyrosine is an effective hydrogen bond donor, adding another layer of specificity to its interactions. acs.org The indole nitrogen of tryptophan's side chain also serves as a potent hydrogen bond donor. trinity.edu

Methionine (Met): As a residue with a flexible, unbranched side chain, methionine provides a malleable non-polar surface that can adapt to the topography of a binding partner. mdpi.com The sulfur atom in its side chain is highly polarizable and can participate in stabilizing sulfur-aromatic interactions with residues like tyrosine and tryptophan. mdpi.comnih.gov The oxidation state of the methionine residue can also influence binding, as its conversion to the more polar methionine sulfoxide (B87167) can alter protein-protein interactions. oup.comrsc.org

Glutamine (Gln): The C-terminal glutamine residue possesses a side chain with an amide group, which can act as both a hydrogen bond donor and acceptor. pnas.org This dual capability allows it to form specific and directional hydrogen bonds that are critical for stabilizing peptide-protein complexes and can play a key role in mediating inter-monomer contacts. pnas.orgrsc.org

The collective arrangement of these residues in the this compound sequence creates a unique binding epitope. The combination of polar (Ser, Gln), amphiphilic (Tyr), hydrophobic (Trp, Met), and flexible (Met) side chains allows for a multi-faceted interaction with a target protein, involving a combination of hydrogen bonds, hydrophobic effects, and specific aromatic interactions to achieve high affinity and selectivity.

Ligand-Receptor Binding Thermodynamics

The binding of this compound to its biological receptor is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters define the affinity and the nature of the forces driving the interaction. While direct thermodynamic data for the complete this compound peptide is not extensively documented, analysis of related peptides provides significant insight into the expected thermodynamic profile.

The binding process is generally driven by a favorable change in free energy (negative ΔG), which is a function of both enthalpic and entropic changes.

Enthalpy (ΔH): This term reflects the change in heat upon binding and is associated with the formation and breaking of bonds. The formation of favorable, specific interactions like hydrogen bonds (from Ser, Tyr, Trp, Gln) and van der Waals contacts (from Tyr, Trp, Met) typically results in a negative (favorable) enthalpy change. google.com Studies on the binding of peptides containing tryptophan show that the process is often enthalpically driven. mdpi.com For instance, mutating a tyrosine to a tryptophan in a binding site can lead to a more favorable enthalpy of association, consistent with the formation of stronger cation-π interactions. google.com

The binding of peptides containing aromatic residues is often subject to enthalpy-entropy compensation, where a more favorable enthalpy is offset by a less favorable entropy, or vice-versa. google.com

Table 1: Illustrative Thermodynamic Data for Tryptophan-Containing Peptide Binding

The following table presents thermodynamic data from isothermal titration calorimetry (ITC) for the binding of tryptophan-containing tripeptides to a synthetic host (Q8•MV), illustrating the principles of peptide-receptor thermodynamics. The binding is characterized by favorable enthalpy changes and unfavorable entropy changes.

| Peptide | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| H-Trp-Gly-Gly-OH | 1.3 x 105 | -6.9 | -10.6 | 3.7 |

| H-Gly-Trp-Gly-OH | 2.1 x 104 | -5.9 | -11.4 | 5.5 |

| H-Gly-Gly-Trp-OH | 3.1 x 103 | -4.8 | -8.8 | 4.0 |

| Data adapted from studies on peptide binding to cucurbit mdpi.comuril hosts, conducted at or near 27°C in 10 mM sodium phosphate (B84403) buffer, pH 7.0. trinity.edumdpi.com |

Table 2: Thermodynamic Comparison of Tyrosine vs. Tryptophan in Cation-π Binding

This table shows the impact of mutating a key tyrosine to a tryptophan in the HP1 chromodomain on the thermodynamics of binding to a trimethyllysine-containing peptide. This highlights the more favorable enthalpic contribution of tryptophan in cation-π interactions, which is offset by an entropic penalty.

| HP1 Variant | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Wild Type (Tyr) | 1.4 | -8.1 | -5.6 | -2.5 |

| Y24W Mutant (Trp) | 1.4 | -8.1 | -10.5 | 2.4 |

| Data from ITC experiments at 25°C in 50 mM sodium phosphate, pH 7.4, 150 mM NaCl. google.com |

Computational Analysis and Theoretical Modeling of H Ser Tyr Trp Met Gln Oh

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. austinpublishinggroup.com These methods provide detailed information on orbital energies, charge distribution, and molecular reactivity, which are properties not captured by classical MD simulations. chemrxiv.orgnih.gov

Research Findings: For H-Ser-Tyr-Trp-Met-Gln-OH, QC calculations can pinpoint the most reactive sites within the peptide. The amino acid composition is critical, as both Methionine and Tryptophan residues are known to be susceptible to oxidation. nih.govresearchgate.net The sulfur atom in the Methionine side chain can be readily oxidized to form methionine sulfoxide (B87167), a reaction that can alter the peptide's conformation and function. aip.orgacs.org The indole (B1671886) ring of Tryptophan is also a target for oxidation. nih.govresearchgate.net QC calculations can model the reaction pathways for these oxidation events and determine their energetic favorability.

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals indicate the peptide's ability to donate or accept electrons, respectively. A small HOMO-LUMO gap often implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions, which are crucial for intermolecular interactions.

Partial Atomic Charges: These calculations quantify the charge on each atom, providing insight into polar bonds and sites prone to electrostatic interactions. researchgate.net

Studies have shown that the electronic structure of oligopeptides is influenced by conformation and hydration. nih.gov Therefore, QC calculations are often performed on representative snapshots obtained from MD simulations to account for conformational effects.

Table 2: Hypothetical Quantum Chemical Properties for a Conformation of this compound This table presents illustrative data from a DFT calculation on a single conformation of the peptide.

| Property | Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest electron-donating orbital, likely localized on the Trp or Met side chain. |

| LUMO Energy | -1.5 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicates relative electronic stability. |

| Dipole Moment | 5.8 Debye | Reflects the overall polarity of the peptide. longdom.org |

| Partial Charge on Met Sulfur | +0.15 e | Indicates an electrophilic site susceptible to nucleophilic attack or oxidation. |

| Partial Charge on Tyr Oxygen | -0.65 e | Indicates a nucleophilic site, capable of acting as a hydrogen bond acceptor. |

Homology Modeling and De Novo Peptide Design through Computational Approaches

Homology modeling is a technique used to predict the 3D structure of a protein based on its sequence similarity to a protein with an experimentally known structure (the template). mdpi.comoup.com This method is highly effective for large proteins with clear evolutionary relationships but is generally not applicable to short, flexible peptides like this compound, which lack suitable templates in the Protein Data Bank. researchgate.net

Conversely, de novo peptide design is a computational approach that aims to create new peptide sequences with desired properties, such as high affinity for a specific target or enhanced stability. nih.govnih.gov This methodology is highly relevant for modifying or optimizing a peptide like this compound. Computational tools can be used to:

Introduce Mutations: Systematically replace one or more amino acids in the sequence. For example, to improve stability, the oxidizable Methionine could be replaced with a non-natural, isosteric amino acid like Norleucine (Nle).

Evaluate Designs: Use MD simulations and docking to predict how these mutations affect the peptide's structure, flexibility, and binding to a target.

Optimize Properties: Employ algorithms to search the vast sequence space for novel peptides with optimized characteristics, guided by scoring functions that assess binding affinity and other desired features. acs.orguw.edu

Research Findings: Recent advances, particularly using deep learning, have enabled the de novo design of peptides with high affinity for specific protein targets. nih.gov These methods can generate novel binders by learning the principles of protein-peptide interactions. For this compound, a de novo design approach could be used to create analogs with improved therapeutic potential.

Table 3: Hypothetical De Novo Design Study Based on this compound This table illustrates how computational design could be used to propose modified peptides with potentially improved properties.

| Peptide Sequence | Modification Rationale | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Stability |

| H-Ser-Tyr-Trp-Met -Gln-OH (Original) | Baseline peptide | -7.5 | Low (oxidizable) |

| H-Ser-Tyr-Trp-Nle -Gln-OH (Analog 1) | Replace Met with Norleucine to prevent oxidation | -7.4 | High |

| H-Ser-Phe -Trp-Met-Gln-OH (Analog 2) | Replace Tyr with Phe to remove a hydroxyl group and potentially increase hydrophobic interactions | -7.9 | Low (oxidizable) |

| H-Ala -Tyr-Trp-Met-Gln-OH (Analog 3) | Replace Ser with Ala to reduce polarity at N-terminus | -7.2 | Low (oxidizable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. rsc.orgnih.gov For peptides, QSAR can be a valuable tool to predict the activity of new sequences and to understand the structural requirements for that activity. nih.gov

Research Findings: QSAR studies on bioactive peptides have been successfully applied to various activities, including antioxidant and enzyme inhibitory effects. rsc.orgresearchgate.net The process involves several steps:

Data Set Generation: A series of peptides analogous to this compound would be synthesized or computationally generated, and their biological activity (e.g., IC50 for receptor binding) would be measured.

Descriptor Calculation: For each peptide, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties (from QC calculations), and 3D structural features derived from conformational analysis. acs.org

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A QSAR model for analogs of this compound could reveal, for example, that hydrophobicity at position 4 and the presence of an aromatic ring at position 3 are critical for its activity.

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs This table provides an example of the data used to construct a QSAR model.

| Peptide Analog | LogP (Hydrophobicity) | Molecular Weight (Da) | No. of H-Bond Donors | Biological Activity (log(1/IC50)) |

| This compound | -1.2 | 727.8 | 9 | 5.5 |

| H-Ala-Tyr-Trp-Met-Gln-OH | -0.9 | 711.8 | 8 | 5.2 |

| H-Ser-Tyr-Trp-Leu-Gln-OH | -0.8 | 711.9 | 9 | 5.8 |

| H-Ser-Tyr-Phe-Met-Gln-OH | -0.6 | 711.8 | 8 | 5.3 |

| H-Ser-Tyr-Trp-Met-Asn-OH | -1.5 | 713.8 | 9 | 5.6 |

In Silico Prediction of Peptide-Target Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when it binds to a second molecule (a receptor or target protein). nih.govcam.ac.uk This method is crucial for hypothesis-driven drug discovery and for elucidating the mechanism of action of bioactive peptides.

Research Findings: To predict the interactions of this compound, a 3D structure of a potential protein target is required. The peptide's 3D structure, often taken from a representative conformation from MD simulations, is then placed into the target's binding site. A docking algorithm samples various poses and orientations, and a scoring function estimates the binding free energy for each pose. researchgate.net

The results of a docking study can:

Identify the most likely binding pose of the peptide.

Calculate a predicted binding affinity, which can be used to rank different peptides or poses.

Detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.gov

For this compound, the Tyrosine and Tryptophan side chains would be expected to form hydrophobic and π-stacking interactions. The polar side chains of Serine and Glutamine, along with the peptide backbone, could form a network of hydrogen bonds with the target protein. scispace.com Such studies can provide invaluable insights into how the peptide achieves its biological effect and can guide the design of more potent analogs. researchgate.net

Table 5: Hypothetical Docking Results for this compound with a Target Protein This table summarizes the kind of detailed interaction data that can be obtained from a molecular docking simulation.

| Peptide Residue | Interacting Target Residue | Interaction Type | Distance (Å) |

| Tyr-2 (OH group) | Asp-125 (Side Chain) | Hydrogen Bond | 2.8 |

| Trp-3 (Indole ring) | Phe-88 (Aromatic ring) | π-Stacking | 4.5 |

| Met-4 (Side Chain) | Leu-150, Val-152 | Hydrophobic | N/A |

| Gln-5 (Side Chain) | Arg-92 (Side Chain) | Hydrogen Bond | 3.1 |

| Gln-5 (Backbone C=O) | Asn-90 (Side Chain) | Hydrogen Bond | 2.9 |

| Overall Score | -8.2 kcal/mol | Predicted Binding Energy |

Analytical and Characterization Techniques in Pentapeptide Research

Chromatographic Purification and Purity Assessment (HPLC, UHPLC, Prep-LC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis and purification of peptides like H-Ser-Tyr-Trp-Met-Gln-OH. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality.

The purity of a synthetic peptide sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, with detection typically performed using UV absorbance at 214 nm and 280 nm. Preparative Liquid Chromatography (Prep-LC) operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the target peptide from synthetic byproducts.

Table 1: Representative HPLC Parameters for Pentapeptide Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15-30 minutes |

| Flow Rate | 0.2-1.0 mL/min (Analytical) |

| Detection | UV at 214 nm (peptide backbone) & 280 nm (Trp, Tyr) |

| Expected Elution | Single major peak indicating high purity |

Mass Spectrometry for Sequence Confirmation and Post-Translational Modification Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For peptides, it is the gold standard for confirming molecular weight and verifying the amino acid sequence.

The theoretical monoisotopic mass of this compound (C₃₄H₄₅N₇O₁₀S) is 759.2976 Da. High-resolution mass spectrometers can measure this mass with high accuracy, providing strong evidence for the peptide's elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like peptides directly from a liquid solution (such as the eluent from an HPLC). In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]⁺. For this compound, this would correspond to an m/z of approximately 760.2. The high-resolution measurement of this ion confirms the molecular weight of the peptide.

Tandem mass spectrometry (MS/MS) is then used for sequence confirmation. The [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Table 2: Theoretical Monoisotopic Masses of b- and y-ions for this compound

| Residue | b-ion (m/z) | y-ion (m/z) |

| Ser | 88.0393 | 759.2976 |

| Tyr | 251.0979 | 672.2583 |

| Trp | 437.1791 | 509.1997 |

| Met | 568.2217 | 323.1185 |

| Gln | 696.2796 | 192.0759 |

MALDI-TOF is another soft ionization technique commonly used for peptide analysis. The peptide is co-crystallized with a matrix material on a target plate. A laser is fired at the crystals, causing desorption and ionization of the peptide, which is then accelerated into a time-of-flight mass analyzer. MALDI typically produces singly charged ions [M+H]⁺, making the resulting spectrum relatively simple to interpret. Like ESI-MS, MALDI-TOF provides a highly accurate mass measurement for the intact peptide. While MALDI can also be coupled with fragmentation techniques for sequencing, ESI is more commonly used for this purpose in routine peptide characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Spectroscopic Methods for Structural Characterization

While mass spectrometry confirms the primary structure, spectroscopic methods are employed to investigate the three-dimensional conformation of the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. google.com It relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all the proton resonances and to identify protons that are close to each other in space.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. oepm.es It measures the differential absorption of left- and right-circularly polarized light. Different types of secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra.

A CD spectrum of this compound would be recorded in the far-UV region (typically 190-250 nm). A spectrum characterized by a strong negative band around 200 nm would suggest that the peptide adopts a predominantly random coil conformation, which is common for short, linear peptides in aqueous solution. oepm.es The presence of characteristic minima around 208 nm and 222 nm would indicate α-helical content, while a minimum around 218 nm would suggest β-sheet structure. The aromatic side chains of Tyr and Trp also contribute to the CD spectrum in the near-UV region (250-320 nm), which can provide information about their local environment and tertiary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Amino Acid Analysis for Composition Verification

Amino acid analysis (AAA) is a fundamental biochemical technique employed to confirm the amino acid composition of a peptide, such as this compound. This method is crucial for verifying the identity and purity of a synthetically produced peptide by ensuring that the correct amino acids are present in the expected stoichiometric ratios. The process serves as a quality control measure, complementing data from mass spectrometry and chromatographic techniques. usp.orgcreative-proteomics.com

The standard procedure for amino acid analysis involves several key steps. First, the peptide bonds of this compound are broken through acid hydrolysis, a process that liberates the individual constituent amino acids. researchgate.net This is typically achieved by heating the peptide in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours in a vacuum-sealed tube to prevent oxidative degradation. researchgate.net Following hydrolysis, the resulting mixture of free amino acids is separated using chromatographic methods, most commonly ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). usp.orgresearchgate.net The separated amino acids are then derivatized, often with ninhydrin (B49086) or o-phthaldialdehyde (OPA), to allow for detection and quantification by spectrophotometry or fluorometry. researchgate.net

For the specific pentapeptide this compound, several analytical challenges must be addressed to obtain an accurate compositional analysis:

Glutamine (Gln) Deamidation: During acid hydrolysis, the side-chain amide of glutamine is invariably converted to a carboxylic acid, resulting in the formation of glutamic acid (Glu). creative-proteomics.comnih.gov Therefore, the analysis will detect and quantify glutamic acid. The final report will show a value for Glu that corresponds to the initial amount of Gln in the peptide. creative-proteomics.com

Tryptophan (Trp) Degradation: The indole (B1671886) side-chain of tryptophan is highly susceptible to destruction under standard 6 M HCl hydrolysis conditions. thermofisher.com To prevent this degradation and ensure accurate quantification, the hydrolysis must be performed using modified conditions, such as the addition of protective agents like phenol (B47542) or thiols (e.g., thioglycolic acid), or by using alternative acid reagents like methanesulfonic acid. researchgate.netthermofisher.com

Methionine (Met) Oxidation: The thioether side-chain of methionine can be oxidized to methionine sulfoxide (B87167) during the analytical procedure. To obtain an accurate measurement, a pre-hydrolysis oxidation step using an agent like performic acid can be employed to convert all methionine residues to the stable methionine sulfone, which is then quantified. usp.orgresearchgate.net

The results of the amino acid analysis are typically presented as a molar ratio of the detected amino acids, normalized to a stable amino acid residue, such as Tyrosine, which is generally recovered well. For the pentapeptide this compound, a successful analysis would be expected to yield a ratio close to 1:1:1:1:1 for Ser, Tyr, Trp, Met, and Glu (representing the original Gln). researchgate.net

Below is an interactive data table illustrating the expected results from a successful amino acid analysis of this compound, assuming appropriate protective measures were taken.

Interactive Data Table: Representative Amino Acid Analysis Results for this compound

| Amino Acid | Theoretical Molar Ratio | Expected Experimental Molar Ratio | Notes |

| Serine (Ser) | 1.0 | ~1.0 | Generally stable during hydrolysis. |

| Tyrosine (Tyr) | 1.0 | 1.0 | Stable residue, often used for normalization. |

| Tryptophan (Trp) | 1.0 | ~0.9-1.0 | Recovery depends on the use of protective agents during hydrolysis. thermofisher.com |

| Methionine (Met) | 1.0 | ~0.9-1.0 | Quantified as methionine sulfone if pre-oxidation is performed. usp.org |

| Glutamic Acid (Glu) | 1.0 | ~1.0 | Represents the quantitative conversion of Glutamine (Gln). nih.gov |

Future Perspectives in H Ser Tyr Trp Met Gln Oh Research

Development of Next-Generation Peptide Synthesis Technologies

The ability to efficiently and precisely synthesize H-Ser-Tyr-Trp-Met-Gln-OH and its analogues is fundamental to advancing its research. While solid-phase peptide synthesis (SPPS) is a mature technology, future efforts will focus on enhancing its efficiency, purity, and scalability for more complex research demands. lookchem.com

Key Future Directions:

Automated and High-Throughput Synthesis: The evolution of automated synthesis platforms will enable the rapid generation of a library of this compound analogues. lookchem.com This will facilitate systematic structure-activity relationship (SAR) studies, where specific amino acids are substituted to probe their contribution to biological activity.

Novel Coupling Chemistries: Research into new coupling reagents and strategies aims to improve yield and reduce racemization, particularly for challenging sequences. lookchem.com This is crucial for producing high-purity this compound for sensitive biological assays and structural studies.

Green Chemistry Approaches: The development of more sustainable synthesis protocols, using less hazardous solvents and reagents and improving atom economy, is a growing trend in peptide chemistry that will be applied to the synthesis of SP(6-11).

Incorporation of Non-Natural Amino Acids: Future synthesis technologies will make it easier to incorporate non-canonical amino acids into the this compound sequence. smolecule.com This could lead to the development of peptidomimetics with enhanced stability, bioavailability, and novel receptor interaction profiles.

Table 1: Comparison of Peptide Synthesis Technologies

| Technology | Description | Relevance for this compound Research |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. lookchem.com | Standard method for producing the peptide and its analogues for initial screening. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution; suitable for shorter peptides or large-scale production. lookchem.com | Potentially useful for bulk synthesis of this compound if a specific analogue shows high therapeutic promise. |

| Microwave-Assisted Peptide Synthesis | Uses microwave energy to accelerate coupling and deprotection steps, significantly reducing synthesis time. | Enables faster creation of peptide libraries for high-throughput screening of this compound variants. |

| Native Chemical Ligation (NCL) | A technique to join two unprotected peptide fragments, allowing the synthesis of larger and more complex peptides. abmole.com | Could be used to ligate this compound to other peptides or proteins to create novel bifunctional molecules. |

Integration of Artificial Intelligence and Machine Learning for Peptide Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new peptides with desired properties. researchgate.netmedchemexpress.com For this compound, these computational tools can accelerate the discovery of novel analogues with enhanced therapeutic potential.

Key Future Applications:

Predictive Modeling: AI models, trained on vast datasets of peptide sequences and their biological activities, can predict the bioactivity of novel this compound variants. medchemexpress.com This includes predicting binding affinity to specific receptors, such as the neurokinin-1 (NK-1) receptor, or forecasting effects like immunomodulation. wcrj.net

De Novo Design: Generative AI models can design entirely new peptide sequences based on desired functional parameters. smolecule.com For instance, an AI could be tasked to generate sequences inspired by this compound but with predicted higher stability against enzymatic degradation. The AI tool RFpeptides, for example, uses deep learning to design macrocycles that bind to specific protein targets. smolecule.com

Pharmacokinetic Optimization: Machine learning algorithms can predict properties like solubility, stability, and cell permeability. medchemexpress.com This allows for the in silico optimization of this compound analogues to improve their drug-like characteristics before committing to costly and time-consuming chemical synthesis.

Exploration of Novel Mechanistic Pathways and Biological Roles

While some activities of this compound are known, its full biological role remains an open area of investigation. Future research will delve deeper into its molecular mechanisms and explore its function in a wider range of physiological and pathological contexts. chemimpex.com

Key Research Questions: